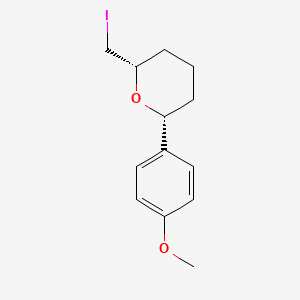

(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran

Description

Properties

Molecular Formula |

C13H17IO2 |

|---|---|

Molecular Weight |

332.18 g/mol |

IUPAC Name |

(2S,6R)-2-(iodomethyl)-6-(4-methoxyphenyl)oxane |

InChI |

InChI=1S/C13H17IO2/c1-15-11-7-5-10(6-8-11)13-4-2-3-12(9-14)16-13/h5-8,12-13H,2-4,9H2,1H3/t12-,13+/m0/s1 |

InChI Key |

MSIQCDKYXFQLIE-QWHCGFSZSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2CCC[C@H](O2)CI |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCC(O2)CI |

Origin of Product |

United States |

Preparation Methods

Prins-Type Cyclization

One of the hallmark methods for stereoselective tetrahydropyran synthesis is the Prins-type cyclization , which involves acid-catalyzed cyclization of homoallylic alcohols or related precursors to form tetrahydropyran rings with high stereocontrol. This method has been successfully applied to construct the (2S,6R)-configured tetrahydropyran ring system, including derivatives bearing aryl substituents such as 4-methoxyphenyl groups.

Reductive Cyclization of Hydroxysulfinyl Ketones

Reductive cyclization of optically active hydroxysulfinyl ketones has been reported to yield enantiomerically pure tetrahydropyran compounds with confirmed (2S,6R) configuration. This approach allows precise control over stereochemistry and can be adapted for the installation of the iodomethyl substituent via subsequent functional group transformations.

Cross-Metathesis and Ring Rearrangement Metathesis

Advanced metathesis techniques, including cross-metathesis and diastereoselective ring rearrangement metathesis-isomerization sequences, have been utilized to assemble complex tetrahydropyran rings with defined stereochemistry. These methods offer versatility in modifying the substituents on the ring, including the aromatic moiety.

Lewis Acid-Mediated Cyclization and Epoxide Opening

Lewis acid catalysis has been employed for cyclization of 1,5-diols or epoxide precursors to form tetrahydropyran rings. This approach can be used to install the 4-methoxyphenyl substituent at the 6-position and generate the stereochemically defined ring system. Subsequent halogenation can introduce the iodomethyl group at the 2-position.

Halogenation to Install the Iodomethyl Group

The iodomethyl group at the 2-position is typically introduced by halogenation of a suitable methyl precursor or via nucleophilic substitution reactions on a hydroxymethyl intermediate. The choice of reagent and conditions is critical to maintain stereochemical integrity and avoid side reactions. Iodination reagents such as iodine with triphenylphosphine or N-iodosuccinimide (NIS) are commonly used.

Representative Synthetic Route (Literature-Based)

A representative synthetic sequence to prepare (2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran may involve the following steps:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Preparation of optically active precursor | Synthesis of a chiral diarylheptanoid or aryl-substituted ketone with (4-methoxyphenyl) substituent |

| 2 | Prins-type or Lewis acid-mediated cyclization | Cyclization to form the tetrahydropyran ring with stereocontrol at positions 2 and 6 |

| 3 | Introduction of hydroxymethyl group | Installation of a hydroxymethyl substituent at the 2-position |

| 4 | Halogenation (iodination) | Conversion of hydroxymethyl to iodomethyl group using iodine-based reagents |

| 5 | Purification and characterization | Isolation of the pure compound and verification by NMR, MS, and chiral HPLC |

Analytical Confirmation

After synthesis, the compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the ring structure, stereochemistry, and substitution pattern.

- Mass Spectrometry (MS): To verify molecular weight and presence of iodine.

- Chiral Chromatography: To assess enantiomeric purity.

- X-ray Crystallography: Occasionally used to confirm absolute configuration.

Data Table: Selected Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H17IO2 |

| Molecular Weight | 332.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2135332-50-0 (synonym) |

| Stereochemistry | (2S,6R) |

| Key Analytical Techniques | NMR, MS, Chiral HPLC, X-ray Crystallography |

Research Findings and Notes

- The stereoselective construction of the tetrahydropyran ring is crucial for obtaining the (2S,6R) isomer, which is often achieved by Prins-type cyclization or Lewis acid-mediated methods, ensuring high diastereoselectivity.

- The iodomethyl group enhances the compound’s reactivity, enabling further functionalization or biological interactions, but requires careful handling during synthesis to avoid racemization or side reactions.

- Modifications of the aromatic substituent (e.g., 4-methoxyphenyl vs. phenyl or p-tolyl) influence the compound’s physical properties and potential biological activity, necessitating tailored synthetic conditions.

- Recent advances include one-pot and microwave-assisted protocols that reduce reaction times and improve yields for related tetrahydropyran derivatives, which may be adapted for this compound.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the iodomethyl group or to reduce other functional groups within the molecule.

Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrans possess anticancer properties. For example, compounds similar to (2S,6R)-2-(iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran have shown efficacy in inhibiting cancer cell proliferation in vitro. A notable study demonstrated that modifications to the tetrahydropyran structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that tetrahydropyran derivatives can disrupt bacterial cell membranes, leading to cell death. A study found that specific modifications to the methoxyphenyl group significantly increased the antibacterial activity against both gram-positive and gram-negative bacteria .

Building Block in Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various transformations makes it a versatile intermediate. For instance, it can be used in the synthesis of biologically active compounds through palladium-catalyzed cross-coupling reactions .

Synthesis of Natural Products

This compound has been utilized in the total synthesis of several natural products. Its functional groups allow for selective reactions that can construct complex structures found in nature. Case studies highlight its role in synthesizing alkaloids and other natural products with therapeutic potential .

Polymer Chemistry

In material science, this compound has been investigated for its potential use in developing new polymeric materials. The compound's reactivity can be harnessed to create cross-linked networks that exhibit desirable mechanical properties and thermal stability .

Data Tables

| Application Area | Description | Example Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial properties | Studies on cell proliferation inhibition |

| Organic Synthesis | Building block for complex organic molecules | Synthesis of alkaloids |

| Material Science | Development of polymeric materials | Research on cross-linked networks |

Case Studies

- Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry highlighted the modification of tetrahydropyrans leading to enhanced anticancer activity against breast cancer cell lines.

- Antimicrobial Properties : Research conducted at a university laboratory demonstrated that introducing halogen atoms into the methoxyphenyl group significantly improved antibacterial efficacy against Staphylococcus aureus.

- Synthesis Applications : A comprehensive review detailed various synthetic pathways utilizing this compound as an intermediate for synthesizing complex natural products.

Mechanism of Action

The mechanism of action of (2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Key Observations:

- Iodine vs.

- Methoxy vs. Ethoxy/Azide : The 4-methoxyphenyl group provides moderate electron donation, improving stability compared to electron-withdrawing groups (e.g., nitro in ). Ethoxy or azide substituents enable divergent reactivity (e.g., click chemistry for azides) .

- Hydroxymethyl vs. Methylthio : Hydroxymethyl groups enhance solubility but reduce metabolic stability due to oxidation susceptibility. Methylthio groups (as in Sotagliflozin) improve membrane permeability .

Biological Activity

(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHIO

- Molecular Weight : 332.18 g/mol

- CAS Number : 1312781-24-0

- Appearance : Purity of 95% reported in various sources .

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including antioxidant, antitumor, and antimicrobial properties. The following sections detail these activities based on available studies.

Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress. Preliminary studies have shown that related compounds exhibit moderate to low antioxidant activity. For instance, in vitro assays indicated that certain derivatives could effectively reduce free radicals, with varying efficacy depending on the specific structure of the compound .

Table 1: Antioxidant Activity of Related Compounds

| Compound | DPPH Reduction (%) | Concentration (mg/mL) |

|---|---|---|

| Compound A | 57.0 | 2.0 |

| Compound B | 30.5 | 1.0 |

| This compound | TBD | TBD |

Antitumor Activity

Antitumor effects have been noted in compounds with similar structures. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and DU145 (prostate cancer). The compounds inhibited tumor growth at concentrations lower than 50 mg/kg in vivo models .

Case Study: Antitumor Effects

A study evaluated the antitumor activity of several tetrahydropyran derivatives, revealing that those with specific substituents showed enhanced inhibitory effects on tumor cell proliferation. The findings suggest that the presence of methoxy groups may play a pivotal role in enhancing the biological activity of these compounds .

Antimicrobial Activity

The antimicrobial properties of tetrahydropyrans have also been explored. Compounds structurally related to this compound demonstrated activity against various bacterial strains, indicating potential for development as antimicrobial agents .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 500 |

Q & A

Q. What are the common synthetic routes for (2S,6R)-2-(iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves Prins cyclization or iodination of pre-functionalized tetrahydropyran precursors . For example, Prins cyclization employs aldehydes and silanes under acidic catalysis to construct the tetrahydropyran core, with temperature and solvent polarity critical for controlling stereoselectivity . Diastereoselective iodination via triphenylphosphine-iodine (PPh₃/I₂) systems can introduce the iodomethyl group while preserving the (2S,6R) configuration, as seen in analogous protocols . Reaction optimization (e.g., solvent choice, catalyst loading) is essential to minimize racemization and byproduct formation.

Q. What spectroscopic methods are used to confirm the stereochemistry and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Coupling constants (e.g., -values for axial/equatorial protons) and nuclear Overhauser effect (NOE) correlations verify stereochemistry. For instance, axial protons on the tetrahydropyran ring exhibit distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., iodine’s characteristic / signals) .

- Polarimetry : Optical rotation measurements validate enantiomeric purity, critical for chiral intermediates .

Q. How does the iodomethyl group influence the compound’s reactivity in downstream functionalization?

Methodological Answer: The iodomethyl group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi). Its reactivity is modulated by steric hindrance from the tetrahydropyran ring and electronic effects from the 4-methoxyphenyl group. For example, palladium-catalyzed couplings require bulky ligands to prevent β-hydride elimination . Solvent choice (e.g., DMF for polar intermediates) and temperature (0–25°C) are optimized to retain stereochemical integrity .

Q. What are the challenges in achieving high yields during large-scale synthesis?

Methodological Answer: Key challenges include:

- Iodine instability : Light-sensitive intermediates require inert conditions (argon atmosphere, amber glassware) .

- Purification : Column chromatography struggles with iodinated byproducts; instead, crystallization (e.g., using hexane/EtOAC) improves scalability .

- Stereochemical drift : Low-temperature (-78°C) quenching with Na₂S₂O₃ minimizes racemization during iodination .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and stereoselectivity in the synthesis of this compound?

Methodological Answer: Density functional theory (DFT) calculations analyze transition states to predict stereochemical outcomes. For example, the Prins cyclization’s chair-like transition state favors the (2S,6R) configuration due to minimized steric clash between the 4-methoxyphenyl group and iodomethyl substituent . Machine learning tools (e.g., AI-driven retrosynthesis platforms) prioritize routes with >90% diastereomeric excess by evaluating steric and electronic parameters .

Q. What strategies are effective in resolving enantiomeric mixtures during synthesis?

Methodological Answer:

- Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB) achieves baseline separation of enantiomers .

- Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze one enantiomer from racemic mixtures .

- Diastereomeric salt formation : Tartaric acid derivatives induce crystallization of the desired enantiomer .

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies systematically alter substituents (e.g., replacing 4-methoxy with halides or electron-withdrawing groups). For example:

- 4-Fluorophenyl analogs show enhanced metabolic stability in pharmacokinetic assays .

- Bulkier substituents (e.g., 4-tert-butyl) reduce binding affinity to carbohydrate-processing enzymes, as shown in enzymatic inhibition assays .

- In vitro assays (e.g., IC₅₀ measurements) quantify potency, guiding lead optimization .

Q. What analytical techniques address contradictions in crystallographic vs. solution-phase structural data?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration but may not reflect solution conformations due to crystal packing effects .

- Dynamic NMR : Detects ring-flipping or chair-chair interconversions in solution, explaining discrepancies in coupling constants .

- Molecular dynamics simulations : Predict solvent-dependent conformational ensembles (e.g., water vs. DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.